5,6-O-Isopropylidene-L-gulono-1,4-lactone (L-Gulonolactone) is primarily used as a starting material for the chemical synthesis of various carbohydrates, particularly those with a gulonic acid core. Due to its specific stereochemistry (L-configuration), it serves as a valuable building block for the synthesis of complex carbohydrates that play important roles in biological systems [, , ].
The compound (3S,4R,5S)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3,4-dihydroxyoxolan-2-one is a complex organic molecule characterized by its unique stereochemistry and functional groups. It belongs to the class of oxolane derivatives, which are cyclic compounds containing oxygen atoms in their ring structure. The specific configuration of this compound suggests potential applications in medicinal chemistry, particularly due to its hydroxyl groups that can engage in hydrogen bonding and influence biological interactions.
The chemical behavior of this compound can be analyzed through various types of reactions:
These reactions are mediated by enzymes in biological systems, which act as catalysts to accelerate the reaction rates and allow for metabolic transformations
The biological activity of (3S,4R,5S)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3,4-dihydroxyoxolan-2-one can be predicted based on its structural features. Compounds with similar functional groups often exhibit activities such as: Computer-aided prediction tools like PASS (Prediction of Activity Spectra for Substances) can provide insights into the potential biological activities based on structural similarities .
Several synthetic routes can be employed to produce this compound:
These methods highlight the importance of stereochemistry in determining the biological activity and efficacy of the resulting compounds .
The unique structure of (3S,4R,5S)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3,4-dihydroxyoxolan-2-one lends itself to various applications:
Interaction studies are crucial for understanding how this compound behaves in biological systems. These studies often involve:
Several compounds share structural similarities with (3S,4R,5S)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3,4-dihydroxyoxolan-2-one, including:
Compound Name | Key Features | Biological Activity |
---|---|---|
1,3-Dioxolane | Contains dioxolane ring; simple structure | Antimicrobial properties |
5-Hydroxymethylfurfural | Furan derivative; reactive carbonyl group | Antioxidant and anticancer activities |
Dihydroxyacetone | Simple sugar derivative; hydroxyl groups | Skin tanning agent |
These compounds highlight the uniqueness of the target compound due to its specific stereochemistry and potential for diverse applications in medicinal chemistry and beyond .
X-ray crystallographic analysis represents the gold standard for determining the three-dimensional molecular structures of organic compounds in the solid state. For bicyclic systems containing dioxolane and oxolane rings, such as (3S,4R,5S)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3,4-dihydroxyoxolan-2-one, crystallographic studies have revealed fundamental insights into conformational preferences and molecular packing arrangements [1].
The crystallographic investigation of related bicyclic compounds has demonstrated that dioxolane rings consistently adopt envelope conformations with characteristic puckering parameters. In studies of fused bicyclic and tricyclic compounds, researchers have employed X-ray powder diffraction combined with Rietveld refinement methods to achieve high-precision structural determinations [1]. These investigations reveal that five-membered dioxolane rings exhibit puckering amplitudes ranging from 0.295 to 0.340 Angstroms, with phase angles typically distributed between 90 and 270 degrees [2] [3].
The structural analysis of isopropylidene-protected carbohydrate derivatives provides valuable comparative data for understanding the target compound. Crystallographic studies of 2,3-O-dibenzyl-5,6-isopropylidene-L-ascorbic acid have shown that the dioxolane ring adopts a half-chair conformation, with the oxygen atoms at positions 2 and 3 of the lactone ring disposed in a synperiplanar fashion [4] [5]. The molecular packing in these structures is stabilized by multiple hydrogen bonding interactions, including both strong O-H···O bonds and weaker C-H···O contacts.
Table 3.1: Crystallographic Parameters for Related Bicyclic Compounds
Compound Type | Space Group | Unit Cell Dimensions (Å) | R-factor | Reference |
---|---|---|---|---|
Dioxolane derivatives | P21/c | a=8.020, b=16.188, c=8.559 | 0.045 | [6] |
Isopropylidene sugars | P21 | a=11.929, b=24.351, c=4.864 | 0.049 | [7] |
Bicyclic lactones | C2 | a=5.307, b=9.355, c=20.096 | 0.040 | [8] |
The precision of bond length determinations in these crystallographic studies typically achieves accuracies of ±0.002-0.004 Angstroms for carbon-carbon bonds and ±0.001-0.003 Angstroms for carbon-oxygen bonds [9]. The systematic analysis of torsion angles within the bicyclic framework reveals characteristic ranges for different conformational types, with envelope conformations showing torsion angles spanning from near-zero to approximately 60 degrees.
Advanced crystallographic techniques, including variable-temperature studies and charge density analysis, have provided additional insights into the dynamic behavior of these bicyclic systems. Low-temperature crystallographic investigations demonstrate that thermal motion effects become minimized below 150 K, allowing for more precise determination of atomic positions and anisotropic displacement parameters [9] [10].
The conformational analysis of five-membered rings reveals two primary structural motifs: twist (T) and envelope (E) conformations. For furanose and dioxolane rings, the ³T₄ and ³E conformations represent the most energetically accessible states, with distinct geometric and energetic characteristics that influence molecular properties and reactivity [11] [12] [13].
The ³T₄ conformation is characterized by a twisted arrangement where atoms C-3 and C-4 are displaced on opposite sides of the mean plane formed by the remaining three ring atoms. Nuclear magnetic resonance studies have shown that this conformation is particularly prevalent in isopropylidene-protected sugar derivatives, where the conformational preference is driven by minimization of steric interactions between the geminal dimethyl groups and the ring hydroxyl substituents [11] [14].
In contrast, the ³E envelope conformation features a single atom (typically C-3) displaced significantly from the plane of the other four ring atoms. This conformation is commonly observed in systems where electronic factors, such as anomeric effects or conjugation, influence ring puckering preferences [13] [15]. The energy difference between ³T₄ and ³E conformations typically ranges from 0.5 to 2.0 kcal/mol, depending on the nature and position of substituents [12] [14].
Table 3.2: Conformational Characteristics of ³T₄ vs. ³E Forms
Parameter | ³T₄ Conformation | ³E Conformation | Units |
---|---|---|---|
Puckering amplitude (Q) | 0.340-0.380 | 0.295-0.325 | Å |
Phase angle (φ) | 240-270 | 90-120 | degrees |
Maximum torsion angle | 35-45 | 25-35 | degrees |
Relative energy | 0.0 | +0.8-1.5 | kcal/mol |
Computational studies employing density functional theory methods have provided quantitative insights into the energy surfaces governing interconversion between these conformational states. The pseudorotational barrier connecting ³T₄ and ³E forms typically exhibits values below 1 kcal/mol, indicating facile interconversion at ambient temperatures [16] [17]. However, the presence of bulky substituents, particularly the isopropylidene protecting group, can significantly modulate these barriers and shift the conformational equilibrium.
The stereochemical implications of conformation preference extend beyond simple geometric considerations. The ³T₄ conformation generally positions substituents in pseudo-equatorial orientations that minimize 1,3-diaxial interactions, while the ³E conformation may enforce closer contacts between substituents and ring atoms [13] [14]. These effects are particularly pronounced in bicyclic systems where ring fusion constrains conformational flexibility.
Experimental determination of conformational populations has been achieved through analysis of vicinal coupling constants in nuclear magnetic resonance spectroscopy. The relationship between ³J coupling constants and torsion angles, as described by the Karplus equation, allows for quantitative assessment of conformational preferences in solution [11] [14]. For isopropylidene-protected carbohydrate derivatives, these studies consistently indicate a strong preference for ³T₄-like conformations, with populations typically exceeding 80-90 percent at ambient temperature.
The introduction of isopropylidene protecting groups profoundly influences the conformational landscape of carbohydrate derivatives by constraining torsional freedom and introducing specific steric and electronic effects. These cyclic acetals, formed through condensation of acetone with vicinal diols, create rigid five-membered rings that significantly alter the parent molecule's conformational preferences [11] [18] [19].
The isopropylidene group exerts its conformational influence through several mechanisms. The geminal dimethyl substituents create substantial steric bulk that must be accommodated within the molecular framework, leading to systematic changes in torsional angles throughout the molecule [20] [21]. Additionally, the formation of the cyclic acetal introduces new ring strain considerations and alters the electronic environment around the protected hydroxyl groups.
Detailed conformational analysis of isopropylidene-protected L-ascorbic acid derivatives has revealed characteristic changes in key torsional angles upon protection. The C4-C5-C6-O6 torsion angle, which in the unprotected form typically adopts gauche conformations, shifts toward anti arrangements in the protected derivative to minimize steric interactions with the isopropylidene methyl groups [22] [4]. Similarly, the C5-C6-O6-H torsion experiences restricted rotation, with the hydroxyl group constrained to specific orientational preferences.
Table 3.3: Torsional Angle Changes Upon Isopropylidene Protection
Torsional Angle | Unprotected Form | Protected Form | Change |
---|---|---|---|
C4-C5-C6-O6 | gauche (±60°) | anti (180°) | +120° |
O5-C5-C6-O6 | anti (-180°) | gauche (-60°) | +120° |
C5-C6-C7-C8 | gauche (+60°) | anti (180°) | +120° |
Ring puckering | variable | constrained | fixed |
The energetic consequences of isopropylidene protection manifest as significant stabilization of specific conformational states while destabilizing others. Computational studies indicate that the formation of the isopropylidene ring typically stabilizes the protected molecule by 8-12 kcal/mol relative to conformationally averaged unprotected forms [18] [23]. This stabilization arises from the elimination of unfavorable gauche interactions and the optimization of bond angles within the newly formed ring system.
The conformational rigidity imposed by isopropylidene protection has important implications for molecular recognition and reactivity. The constrained geometry of protected derivatives often exhibits enhanced selectivity in chemical transformations due to reduced conformational entropy and more predictable approach trajectories for incoming reagents [20] [21]. This effect is particularly pronounced in oxidation and reduction reactions where facial selectivity is crucial.
Temperature-dependent nuclear magnetic resonance studies have demonstrated that isopropylidene-protected derivatives maintain their conformational preferences across wide temperature ranges, typically showing minimal population changes between 200 and 350 K [19] [23]. This thermal stability contrasts with unprotected analogs that often exhibit significant conformational averaging at elevated temperatures.
The solid-state organization of (3S,4R,5S)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3,4-dihydroxyoxolan-2-one and related compounds is fundamentally governed by hydrogen bonding interactions that create extended three-dimensional networks. These non-covalent interactions, ranging from strong O-H···O bonds to weaker C-H···O contacts, determine crystal packing efficiency, thermal stability, and mechanical properties [24] [25] [26].
The hydroxyl groups present in the target compound serve as both hydrogen bond donors and acceptors, enabling the formation of complex hydrogen-bonded architectures. Crystallographic studies of similar dihydroxyoxolane derivatives have revealed that O-H···O hydrogen bonds typically exhibit distances ranging from 2.6 to 2.9 Angstroms, with bond angles approaching linearity (165-180 degrees) [27] [28]. These strong interactions often dominate the crystal packing, creating primary structural motifs such as chains, sheets, or three-dimensional frameworks.
The role of weaker C-H···O hydrogen bonds in crystal stabilization has gained increasing recognition in recent years. Statistical analyses of crystal structures containing similar functional groups indicate that C-H···O contacts occur with significantly higher frequency than expected for random distributions, suggesting their importance in structure determination [29] [30]. These interactions typically exhibit H···O distances of 2.3-2.7 Angstroms and C-H···O angles of 120-170 degrees.
Table 3.4: Hydrogen Bonding Parameters in Related Crystal Structures
Interaction Type | Distance Range (Å) | Angle Range (°) | Frequency | Stabilization Energy |
---|---|---|---|---|
O-H···O | 2.6-2.9 | 165-180 | High | 5-8 kcal/mol |
C-H···O | 2.3-2.7 | 120-170 | Moderate | 1-3 kcal/mol |
O-H···N | 2.7-3.0 | 150-175 | Low | 4-6 kcal/mol |
C-H···N | 2.4-2.8 | 110-160 | Low | 0.5-2 kcal/mol |
The specific hydrogen bonding patterns observed in isopropylidene-protected carbohydrate derivatives often involve cooperative effects where multiple weak interactions work synergistically to stabilize particular conformations [31] [32]. In the crystal structure of 2,3-O-dibenzyl-5,6-isopropylidene-L-ascorbic acid, molecules are linked through a combination of O-H···O and C-H···O hydrogen bonds into two-dimensional networks parallel to specific crystallographic planes [4] [5].
The thermal behavior of hydrogen-bonded networks provides insight into the relative strengths of different interaction types. Variable-temperature crystallographic studies demonstrate that weak C-H···O interactions are more sensitive to thermal motion than stronger O-H···O bonds, with significant bond length increases observed above 200 K [10] [33]. This differential thermal response can lead to phase transitions or changes in molecular packing at elevated temperatures.
Advanced computational methods, including density functional theory calculations with dispersion corrections, have enabled quantitative assessment of hydrogen bond energies in crystal environments [24] [34]. These studies reveal that cooperative effects in hydrogen-bonded networks can enhance individual interaction energies by 20-40 percent compared to isolated dimers, highlighting the importance of considering the full crystalline environment when analyzing structure-property relationships.